7-Bromo-2-methyl-1H-indene

Catalog No.
S685053
CAS No.
880652-93-7
M.F
C10H9Br
M. Wt
209.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2-methyl-1H-indene

CAS Number

880652-93-7

Product Name

7-Bromo-2-methyl-1H-indene

IUPAC Name

7-bromo-2-methyl-1H-indene

Molecular Formula

C10H9Br

Molecular Weight

209.08 g/mol

InChI

InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-5H,6H2,1H3

InChI Key

OJSMHHJBFNVCAV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C1)C(=CC=C2)Br

Canonical SMILES

CC1=CC2=C(C1)C(=CC=C2)Br

7-Bromo-2-methyl-1H-indene is an organic compound belonging to the class of indenes. Indenes are hydrocarbons with a three-membered ring fused to a benzene ring. Information on the natural occurrence or specific origin of 7-Bromo-2-methyl-1H-indene is currently limited. However, its structure suggests it could potentially be synthesized from indene or related compounds through halogenation and methylation reactions []. The significance of 7-Bromo-2-methyl-1H-indene in scientific research is not yet well-established.


Molecular Structure Analysis

The key feature of 7-Bromo-2-methyl-1H-indene is its bicyclic structure. It consists of a benzene ring fused to a cyclopropane ring (three-membered ring) with a bromine atom attached at the 7th position of the indene ring and a methyl group at the 2nd position [, ]. This structure suggests potential for aromatic character due to the presence of the benzene ring, along with some degree of strain due to the cyclopropane ring. The presence of the bromine atom can influence reactivity through its electron-withdrawing nature.


Chemical Reactions Analysis

  • Substitution reactions: The bromine atom, being a good leaving group, could be susceptible to nucleophilic substitution reactions. Depending on the reaction conditions, this could lead to the replacement of bromine with other functional groups like hydroxyl (-OH) or amine (-NH2).
  • Addition reactions: The double bond in the indene ring might participate in addition reactions with electrophiles or under radical conditions.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of 7-Bromo-2-methyl-1H-indene is scarce. However, based on similar indenes, it can be predicted to be a colorless to light yellow liquid at room temperature with a boiling point likely above 200°C. Its lipophilicity (affinity for fats) might be moderate due to the presence of the aromatic ring and the alkyl group [].

Typical of halogenated compounds. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The bromine atom makes the compound susceptible to electrophilic attack, allowing for further functionalization.
  • Nucleophilic Substitution Reactions: The presence of the bromine atom can facilitate nucleophilic substitution, where nucleophiles can replace the bromine atom.
  • Halogenation and Methylation: It can be synthesized from indene or related compounds through halogenation or methylation reactions .

Research on the biological activity of 7-Bromo-2-methyl-1H-indene is limited but suggests potential applications in medicinal chemistry. It has been identified as a precursor for synthesizing novel retinoic acid receptor α agonists, which exhibit moderate binding activity and antiproliferative effects in cell proliferation assays. These findings indicate that compounds derived from 7-Bromo-2-methyl-1H-indene may have therapeutic potential in cancer treatment .

There are several methods reported for synthesizing 7-Bromo-2-methyl-1H-indene:

  • Bromination of 2-Methylindene: Reacting 2-methylindene with bromine under controlled conditions yields 7-Bromo-2-methyl-1H-indene.
    text
    2-Methylindene + Br2 → 7-Bromo-2-methyl-1H-indene
  • From 4-Bromo-6-chloro-2-methylindan-1-one: This method involves multiple steps, including substitution reactions that lead to the formation of the desired compound .

7-Bromo-2-methyl-1H-indene serves as a valuable reagent in organic synthesis and medicinal chemistry. Its applications include:

  • Synthesis of Retinoic Acid Receptor Agonists: It is a precursor for compounds that activate retinoic acid receptors, which are important in regulating cell differentiation and proliferation.
  • Building Block for Ansa-Zirconocenes: This compound is used in creating ansa-zirconocenes that have applications in catalysis and material science .

Interaction studies involving 7-Bromo-2-methyl-1H-indene primarily focus on its role as a ligand for retinoic acid receptors. The binding affinity and biological activity have been evaluated through receptor binding assays and cell differentiation studies, indicating its potential role in modulating cellular processes relevant to cancer biology .

Several compounds share structural similarities with 7-Bromo-2-methyl-1H-indene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
IndeneParent compound; lacks halogen and methyl groupsBasic structural unit with no substituents
7-BromoindeneSimilar bromination but lacks methyl groupLess lipophilic than 7-Bromo-2-methyl-1H-indene
2-MethylindeneMethylated version of indeneLacks halogen; different reactivity profile
4-Bromo-6-chloroindaneContains both bromine and chlorineMore complex substitution pattern

The uniqueness of 7-Bromo-2-methyl-1H-indene lies in its specific combination of a bromine atom at the 7th position and a methyl group at the 2nd position, which influences its reactivity and potential biological activity compared to other similar compounds.

XLogP3

3.3

Wikipedia

7-Bromo-2-methyl-1H-indene

Dates

Modify: 2023-08-15

Explore Compound Types